molecular formula C12H18O2S B14360332 1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene CAS No. 91485-21-1

1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene

Cat. No.: B14360332
CAS No.: 91485-21-1
M. Wt: 226.34 g/mol
InChI Key: MPEBGJNJISAGCE-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a methyl group and a 3-methylbutane-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene typically involves the sulfonation of 1-Methyl-4-(3-methylbutyl)benzene. The reaction can be carried out using sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure selective sulfonation at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation.

    Nucleophilic Substitution: The sulfonyl group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to yield corresponding sulfides.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of Lewis acids like aluminum chloride.

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Nitration: Formation of nitro derivatives.

    Halogenation: Formation of halogenated benzene derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various substitution reactions. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting molecular pathways and targets.

Comparison with Similar Compounds

  • 1-Methyl-4-(methylsulfonyl)benzene
  • 1-Methyl-4-(butane-1-sulfonyl)benzene
  • 1-Methyl-4-(2-methylbutane-1-sulfonyl)benzene

Comparison: 1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene is unique due to the specific positioning of the sulfonyl group on the 3-methylbutane chain, which can influence its reactivity and applications

Properties

IUPAC Name

1-methyl-4-(3-methylbutylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEBGJNJISAGCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30529315
Record name 1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91485-21-1
Record name 1-Methyl-4-(3-methylbutane-1-sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30529315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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